S-Methylisothiourea hemisulfate

Enzymology Nitric Oxide Synthase Inhibition Isoform Selectivity

S-Methylisothiourea hemisulfate (SMT; CAS 867-44-7) is a small-molecule isothiourea derivative that acts as a potent, competitive inhibitor of nitric oxide synthase (NOS) enzymes, occupying the L-arginine binding site. The compound is supplied as a hemisulfate salt (2:1 S-methylisothiourea to sulfate stoichiometry) with molecular formula C₄H₁₄N₄O₄S₃ and molecular weight 278.36 g/mol, exhibiting high aqueous solubility (~260 g/L at 20 °C).

Molecular Formula C4H14N4O4S3
Molecular Weight 278.4 g/mol
CAS No. 867-44-7
Cat. No. B046585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Methylisothiourea hemisulfate
CAS867-44-7
Synonyms2-methyl-2-pseudothiourea
2-methyl-2-thiopseudourea
2-methylisothiourea
bis(S-methylisothiouronium) sulfate
carbamimidothioic acid, methyl ester
methyl carbamimidothioate
methylisothiourea
methylisothiuronium
pseudourea, 2-methyl-2-thio-
pseudourea, 2-methyl-2-thio-, sulfate (2:1)
S-methyl isothiourea
S-methylisothiopseudouronium
S-methylisothiopseudouronium monohydrobromide
S-methylisothiopseudouronium monohydrochloride
S-methylisothiopseudouronium monohydroiodide
S-methylisothiopseudouronium mononitrate
S-methylisothiopseudouronium phosphate (1:1)
S-methylisothiopseudouronium sulfate
S-methylisothiopseudouronium sulfate (1:1)
S-methylisothiopseudouronium sulfate (2:1)
S-methylisothiourea
S-methylisothiourea sulfate
S-methylisothiouronium
S-methylthiopseudouronium iodide
S-methylthiourea
Molecular FormulaC4H14N4O4S3
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCSC(=N)N.CSC(=N)N.OS(=O)(=O)O
InChIInChI=1S/2C2H6N2S.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4)
InChIKeyBZZXQZOBAUXLHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





S-Methylisothiourea Hemisulfate (CAS 867-44-7): Potent Competitive iNOS Inhibitor with Defined Isoform Selectivity Profile


S-Methylisothiourea hemisulfate (SMT; CAS 867-44-7) is a small-molecule isothiourea derivative that acts as a potent, competitive inhibitor of nitric oxide synthase (NOS) enzymes, occupying the L-arginine binding site . The compound is supplied as a hemisulfate salt (2:1 S-methylisothiourea to sulfate stoichiometry) with molecular formula C₄H₁₄N₄O₄S₃ and molecular weight 278.36 g/mol, exhibiting high aqueous solubility (~260 g/L at 20 °C) . Biochemically, SMT preferentially inhibits the inducible NOS isoform (iNOS/NOS2) over the constitutive endothelial (eNOS/NOS3) and neuronal (nNOS/NOS1) isoforms, although the degree of selectivity varies across assay systems . This compound has been extensively characterized in both cell-free enzymatic assays and cellular models of inflammation, as well as in rodent models of septic shock and ischemia–reperfusion injury .

Why S-Methylisothiourea Hemisulfate Cannot Be Interchanged with Other NOS Inhibitors Without Loss of Experimental Reproducibility


The NOS inhibitor chemical space encompasses arginine analogs (e.g., NMMA, L-NAME), non–amino acid isothioureas, aminoguanidine, and 1400W, each with distinct selectivity fingerprints, potency ranges, and salt-form properties . Simple substitution based on nominal “iNOS inhibitor” classification is demonstrably unreliable: SMT exhibits 10- to 30-fold greater potency than NG-methyl-L-arginine (MeArg) on cellular iNOS , whereas certain isothiourea homologs such as ethyl-ITU and isopropyl-ITU lose iNOS selectivity entirely and become equipotent on eNOS . Even among iNOS-targeted probes, functional outcomes diverge—SMT reduces myocardial infarct size by 41% in rat models while aminoguanidine achieves only a 20% reduction . The hemisulfate salt further differentiates the compound through defined aqueous solubility and stability, contrasting with alternative salt forms (e.g., hydrochloride) that exhibit different physicochemical profiles . These compound-specific parameters directly impact dose selection, solvent compatibility, and inter-study reproducibility.

Quantitative Head-to-Head Differentiation Evidence for S-Methylisothiourea Hemisulfate vs. Closest Comparator iNOS Inhibitors


Ki Determination on Purified Human NOS Isoforms: SMT vs. NMMA

On purified recombinant human NOS enzymes, S-methylisothiourea hemisulfate exhibits Ki values of 120 nM (iNOS), 200 nM (eNOS), and 160 nM (nNOS) . By comparison, NG-monomethyl-L-arginine (NMMA), a widely used reference NOS inhibitor, displays a reported Ki of approximately 1.4 μM for iNOS under comparable purified enzyme conditions—an order-of-magnitude difference . The quantitative selectivity ratio (Ki eNOS / Ki iNOS) for SMT is approximately 1.7, indicating modest isoform discrimination at the isolated enzyme level, whereas NMMA exhibits a ratio closer to unity .

Enzymology Nitric Oxide Synthase Inhibition Isoform Selectivity

Cellular iNOS Inhibition Potency in Macrophages and Vascular Smooth Muscle: SMT vs. NG-Methyl-L-arginine

In immunostimulated murine J774.2 macrophages, SMT inhibits iNOS-derived nitrite production with an EC₅₀ of 6 μM, while in cultured rat aortic vascular smooth muscle cells the EC₅₀ is 2 μM . The comparator NG-methyl-L-arginine (MeArg) requires substantially higher concentrations to achieve equivalent inhibition in these cellular systems, with SMT demonstrating 10- to 30-fold greater absolute potency . Notably, SMT (up to 1 mM) does not inhibit xanthine oxidase, diaphorase, lactate dehydrogenase, monoamine oxidase, catalase, cytochrome P450, or superoxide dismutase, confirming target specificity at concentrations far exceeding the iNOS IC₅₀ .

Cellular Pharmacology Macrophage Biology Vascular Inflammation

In Vivo Myocardial Infarct Size Reduction: SMT vs. Aminoguanidine in Rat LAD Ligation Model

In a rat left anterior descending coronary artery ligation model, S-methylisothiourea sulfate administered before ischemia reduced myocardial infarct size by 41% relative to vehicle control, whereas the reference iNOS inhibitor aminoguanidine reduced infarct size by only 20% under identical experimental conditions . Furthermore, aminoguanidine had no effect on neutrophil infiltration into the infarct zone, while SMT treatment was associated with reduced neutrophil infiltration, suggesting additional functional consequences beyond simple iNOS enzymatic blockade . This represents a direct, same-study comparison eliminating inter-laboratory variability.

Myocardial Infarction Ischemia–Reperfusion Injury In Vivo Pharmacology

Structure–Activity Relationship: S-Methyl Substituent Is Optimal for iNOS Inhibitory Potency Among S-Substituted Isothioureas

A systematic comparison of S-substituted isothiourea homologs demonstrated that moving beyond the S-methyl substituent to ethyl-, n-propyl-, isopropyl-, t-butyl-, or n-butyl- groups leads to a sharp decline in iNOS inhibitory activity . Specifically, SMT retains maximal iNOS potency, while ethyl-TU and isopropyl-TU lose iNOS selectivity and become potent eNOS inhibitors with little isoform discrimination . This SAR trend establishes S-methyl as the optimal substituent for preserving both potency and at least partial iNOS selectivity within the isothiourea chemotype .

Medicinal Chemistry Structure–Activity Relationship Isothiourea Derivatives

Cellular-Level Selectivity: SMT Lacks NOS-2 Selectivity in Macrophage–Endothelium Assay, Contrasting with L-NIL

A comparative selectivity study employing thioglycolate-elicited rat peritoneal macrophages (NOS-2 system) and coronary endothelium of isolated guinea pig heart (NOS-3 system) found that L-N⁶-(1-iminoethyl)-lysine (L-NIL) selectively inhibited NOS-2, whereas SMT did not display NOS-2 selectivity and inhibited both isoforms comparably in these cellular preparations .

Selectivity Profiling Macrophage NOS-2 Endothelial NOS-3

Aqueous Solubility and Salt-Form Stability Differentiation

S-Methylisothiourea hemisulfate exhibits a measured aqueous solubility of 260 g/L at 20 °C, which is substantially higher than the solubility reported for the hydrochloride salt form (CAS 53114-57-1) or the free base . The hemisulfate salt is stable under recommended storage conditions (cool, dry place; incompatible with strong oxidizing agents) and does not require special handling beyond standard laboratory precautions (GHS H302: harmful if swallowed) .

Formulation Development Solubility Salt Selection

Evidence-Backed Application Scenarios Where S-Methylisothiourea Hemisulfate Provides Definitive Experimental Advantage


Septic Shock and Endotoxemia Models Requiring High-Potency iNOS Suppression with Survival Endpoint

SMT at 1 mg/kg i.p. improves 24-hr survival in mice challenged with high-dose LPS (60 mg/kg i.p.), while at 5–10 mg/kg i.p. it attenuates multi-organ injury biomarkers (ALT, AST, bilirubin, creatinine) and prevents hypocalcemia . The 10- to 30-fold greater cellular iNOS potency over MeArg positions SMT as the preferred inhibitor for endotoxemia studies where maximal iNOS blockade at well-tolerated doses is critical for survival-based outcomes.

Myocardial Ischemia–Reperfusion Injury Studies Requiring Maximal Infarct Size Reduction

In rat coronary artery ligation, SMT reduces infarct size by 41% vs. 20% for aminoguanidine, with additional reduction in neutrophil infiltration . This superiority supports SMT selection over aminoguanidine in myocardial infarction models where tissue salvage is the primary endpoint and where aminoguanidine's weaker efficacy may fail to demonstrate a statistically significant treatment effect.

Isothiourea Structure–Activity Relationship Studies Using SMT as the Reference Methyl Congener

Within the isothiourea chemotype, SMT represents the optimally potent S-substituted congener; extending the S-alkyl chain beyond methyl sharply reduces iNOS inhibitory activity . SMT thus serves as the mandatory positive control in any SAR campaign exploring novel isothiourea-based NOS inhibitors, ensuring that observed potency differences are attributable to structural modifications rather than assay variability.

High-Concentration Aqueous Dosing Formulations Where Co-Solvent Avoidance Is Required

The hemisulfate salt's 260 g/L water solubility enables preparation of concentrated aqueous stock solutions without DMSO or ethanol, minimizing vehicle-induced confounds in ex vivo tissue bath experiments, isolated perfused organ studies, and continuous intravenous infusion protocols in vivo. This directly contrasts with less soluble NOS inhibitors (e.g., 1400W in certain salt forms) that require organic co-solvents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-Methylisothiourea hemisulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.